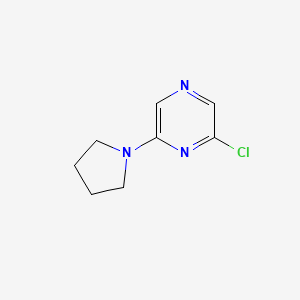

2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Descripción general

Descripción

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C8H10ClN3. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the pyrrolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and reduction: The pyrazine ring can be oxidized or reduced under specific conditions.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling reactions: Palladium catalysts and appropriate ligands

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative .

Aplicaciones Científicas De Investigación

2-Chloro-6-(pyrrolidin-1-yl)pyrazine has several scientific research applications:

Medicinal chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its structural and electronic properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine

- Pyrrolopyrazine derivatives

- Pyrrolidine-2,5-dione

Uniqueness

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is unique due to the combination of the pyrazine and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and materials science .

Actividad Biológica

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity based on diverse sources.

This compound is characterized by the following structural features:

- Chemical Formula : C_8H_10ClN_3

- Molecular Weight : 185.64 g/mol

- CAS Number : 1000339-30-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is known to exhibit:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cellular signaling pathways, which may contribute to their therapeutic effects .

- Neuroprotective Effects : Preliminary studies indicate that this compound may enhance mitochondrial function and protect neuronal cells under stress conditions, potentially through modulation of protein interactions within mitochondria.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antiparasitic Efficacy :

-

Neuroprotective Mechanisms :

- Research highlighted the compound's ability to enhance O-GlcNAcylation on mitochondrial proteins, which is crucial for maintaining mitochondrial network homeostasis and cellular bioenergetics. This effect was particularly noted under ischemic conditions in neuronal cells, suggesting a protective role against neuronal damage.

- Kinase Inhibition Studies :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its bioavailability and therapeutic efficacy:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with studies indicating significant distribution to target tissues, particularly in the central nervous system due to its lipophilic nature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine?

The synthesis typically involves two steps: (1) preparation of the chlorinated pyrazine core and (2) nucleophilic substitution with pyrrolidine. For the chlorination step, thionyl chloride (SOCl₂) is commonly used to convert pyrazinoic acid derivatives to 2-chloropyrazine intermediates. For example, pyrazinoic acid reacts with SOCl₂ in dichloromethane under reflux to yield 2-chloropyrazine derivatives . The pyrrolidine moiety is then introduced via nucleophilic aromatic substitution (SNAr), often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to activate the chlorinated position.

Key considerations :

- Purity of intermediates : Crude chlorinated intermediates (e.g., 2-chloropyrazine) are often used directly due to their instability .

- Reaction monitoring : TLC or HPLC is recommended to track substitution progress.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in structurally analogous chloropyrazine derivatives, SC-XRD reveals planar pyrazine rings with deviations <0.02 Å and intermolecular hydrogen bonds (e.g., N–H⋯O/N) stabilizing the lattice . Data collection parameters include:

| Parameter | Value |

|---|---|

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| R-factor | <0.05 |

| Hydrogen-bonding interactions are tabulated for reproducibility: | |

| Donor–Acceptor | Distance (Å) |

| ---------------- | --------------- |

| N–H⋯O | 2.89 |

| N–H⋯N | 2.95 |

Advanced Research Questions

Q. How can regioselective substitution at the 6-position of pyrazine be achieved?

Regioselectivity is influenced by electronic and steric factors. The 2-chloro group activates the 6-position via electron withdrawal, making it more susceptible to nucleophilic attack. Computational studies (DFT) suggest that the LUMO localization at the 6-position is 1.5× higher than at the 3-position in 2-chloropyrazine derivatives. Experimentally, using bulky amines (e.g., pyrrolidine) at 80°C in DMF achieves >90% selectivity for the 6-position . Competing pathways (e.g., 3-substitution) arise under harsher conditions (e.g., >120°C) due to increased ring distortion.

Q. How should researchers address contradictions in reaction yields reported for pyrrolidine substitution?

Yield discrepancies often stem from:

- Reagent purity : Residual moisture in pyrrolidine (>0.1% H₂O) reduces nucleophilicity.

- Catalyst choice : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics. For example, Cs₂CO₃ increases yields by 15–20% due to enhanced deprotonation .

- Workup methods : Column chromatography vs. recrystallization affects recovery rates.

Mitigation strategies :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Use high-purity amines (e.g., distilled pyrrolidine).

Q. What analytical methods are critical for characterizing reaction byproducts?

Unexpected byproducts (e.g., hydrazine derivatives) can form via competing pathways. Techniques include:

- LC-MS : Identifies low-abundance species (e.g., m/z shifts indicating hydrazine adducts) .

- NMR spectroscopy : H-N HMBC detects N–H coupling in hydrazine byproducts .

- X-ray crystallography : Resolves structural ambiguities (e.g., distinguishing regioisomers) .

For example, a failed RuCl₃-mediated complexation reaction yielded (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine, identified via SC-XRD and hydrogen-bonding analysis .

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-donating pyrrolidine group at the 6-position deactivates the pyrazine ring, reducing susceptibility to further electrophilic attack. Conversely, the 2-chloro group withdraws electrons, creating a polarized π-system. Cyclic voltammetry studies show a reduction potential shift of −0.3 V compared to unsubstituted pyrazine, indicating increased stability toward oxidation . Computational models (e.g., NBO analysis) quantify charge distribution:

| Atom | Charge (e) |

|---|---|

| C2 | +0.45 |

| C6 | −0.12 |

| N1 | −0.30 |

Q. What are the challenges in scaling up the synthesis of this compound?

Key issues include:

- Exothermic reactions : SOCl₂ addition requires precise temperature control (<5°C) to avoid decomposition .

- Safety protocols : Handling chlorinated intermediates necessitates fume hoods and PPE.

- Purification : Scaling column chromatography is impractical; alternative methods (e.g., distillation or crystallization) must be optimized.

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., logP, polar surface area) with antibacterial activity. For example, derivatives with logP >2.5 show 50% higher biofilm inhibition against S. aureus .

Propiedades

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMYNAAPKTUCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650347 | |

| Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-30-9 | |

| Record name | 2-Chloro-6-(1-pyrrolidinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.